Pendimethalin
Overview
Description
Pendimethalin is a selective herbicide belonging to the dinitroaniline class. It is widely used to control annual grasses and certain broadleaf weeds in various crops, including field corn, potatoes, rice, cotton, soybeans, tobacco, peanuts, and sunflowers . This compound is applied both pre-emergence (before weed seeds have sprouted) and early post-emergence . It inhibits cell division and cell elongation, effectively preventing weed growth .
Mechanism of Action
Target of Action
Pendimethalin is a selective herbicide used to control annual grasses and certain broadleaf weeds . It primarily targets the roots and shoots of young plants, preventing them from establishing themselves and competing with desirable crops or ornamental plants .
Mode of Action
This compound acts both pre-emergence, that is before weed seedlings have emerged, and early post-emergence . Its primary mode of action is to prevent plant cell division and elongation in susceptible species . It inhibits root and shoot growth, controlling the weed population and preventing weeds from emerging, particularly during the crucial development phase of the crop .
Biochemical Pathways
This compound belongs to the dinitroaniline class of herbicides . These are microtubule inhibitors, targeting tubulin proteins in plants and protists . The biotransformation pathway of this compound includes oxidation, reduction, and cyclization . The transformation steps are:
Pharmacokinetics
In rats, orally administered radiolabelled this compound was more than 57% absorbed from the gastrointestinal tract and rapidly excreted, independent of dose level . The excretion of radioactivity was similar for both sexes; 70% of the radioactivity was excreted in the faeces and about 20% in the urine within 24 hours post-treatment .
Result of Action
The main result of this compound’s action is the inhibition of root and shoot growth. This prevents the weed from developing further, eventually leading to its death . In short-term and long-term studies in mice, rats, and dogs, the main target organs of this compound were the liver (increased weight with histopathological changes and changes in serum alkaline phosphatase) in all species tested and the thyroid (increased weight, histopathological changes) in rats .
Biochemical Analysis
Biochemical Properties
Pendimethalin selectively binds in the minor groove of DNA by forming covalent bonds with G and C nitrogenous bases, as well as with the ribose sugar . It interacts with enzymes such as nitro-reductase, which plays a role in its degradation . The nature of these interactions predominantly involves hydrophobic interactions .
Cellular Effects
This compound has been found to induce oxidative stress, DNA damage, and mitochondrial dysfunction, triggering apoptosis in human lymphocytes and rat bone-marrow cells . It affects cell function by influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound’s primary mode of action is to prevent plant cell division and elongation . It inhibits root and shoot growth by disrupting cell division in the roots and shoots of young plants . On a molecular level, this compound intercalates between adjacent ‘G–C’ base pairs of DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound shows a decrease in concentration over time, indicating its degradation . It has been observed that a newly isolated strain PD1 can degrade 77.05% of this compound at 50 mgL −1 concentration in 30 h incubation under room temperature .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, the oral LD50 is 1250 mg kg −1 in male rats, indicating that this compound is slightly toxic by oral exposure . In crayfish, this compound administered by contact is rapidly concentrated in the gills and hepatopancreas .
Metabolic Pathways
The major metabolic pathways of this compound involve hydroxylation and oxidation of the N-alkyl and 4-methyl groups of the aromatic ring . The derivative metabolites are predominantly found in urine .
Transport and Distribution
This compound is predominantly applied to soil as a preplant, preemergence, and sometimes postemergence herbicide . It can be strongly adsorbed by the soil but is difficult to desorb . Microencapsulation of this compound has been demonstrated to reduce environmental pollution and prevent the active ingredients from the interference of external factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pendimethalin can be synthesized through the amination of interhalogen o-xylene and 3-amylamine in the presence of a catalyst, followed by a nitration reaction . Another method involves the interfacial polymerization of 4,4-methylenediphenyl diisocyanate and ethylenediamine based on microfluidic technology .
Industrial Production Methods: The industrial production of this compound involves a short reaction process route with a yield of over 70 percent . The process avoids the problem of nitration selectivity of o-xylene and uses a low-cost catalytic system .
Chemical Reactions Analysis
Pendimethalin undergoes various chemical reactions, including:
Reduction: One or two nitro groups are reduced to amine groups.
Cyclization: The compound cyclizes to form a benzimidazole heterocycle.
Common reagents used in these reactions include oxidizing agents for the oxidation process and reducing agents for the reduction process. The major products formed from these reactions are hydroxylated, carboxylated, and aminated derivatives of this compound .
Scientific Research Applications
Pendimethalin has a wide range of scientific research applications:
Agriculture: It is used to control weeds in various crops, including wheat, corn, soybeans, potatoes, cabbage, peas, carrots, and asparagus.
Microencapsulation: this compound microcapsules are prepared using microfluidic technology to reduce environmental pollution and enhance herbicidal activity.
Weed Control Studies: Research has shown that postemergence-directed applications of this compound can effectively control early-season weeds in crops like chile pepper without causing crop injury or yield loss.
Comparison with Similar Compounds
Properties
IUPAC Name |
3,4-dimethyl-2,6-dinitro-N-pentan-3-ylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-5-10(6-2)14-12-11(15(17)18)7-8(3)9(4)13(12)16(19)20/h7,10,14H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIFOSRWCNZCFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC1=C(C=C(C(=C1[N+](=O)[O-])C)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 | |
Record name | PENDIMETHALIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18187 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7024245 | |
Record name | Pendimethalin | |
Source | EPA DSSTox | |
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Molecular Weight |
281.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pendimethalin appears as orange-yellow crystals. Non corrosive. Used as an herbicide., Orange-yellow solid; [Merck Index] Odor like fruit; [HSDB] | |
Record name | PENDIMETHALIN | |
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URL | https://cameochemicals.noaa.gov/chemical/18187 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Pendimethalin | |
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Boiling Point |
Decomposes on distillation | |
Record name | Pendimethalin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6721 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
Flashpoint of Prowl: 92 °F (closed cup); 124 °F (open cup) /Prowl/ | |
Record name | Pendimethalin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6721 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in most organic solvents, All at 20 °C: acetone, 800 g/L; xylene, >800 g/L; hexane, 48.98 g/L, dichloromethane, >800 g/L; Readily soluble in benzene, toluene, and chloroform; slighlty soluble in petroleum ether and petrol, Acetone, 161; DMSO, 21.4; n-heptane, 11.2; methanol, 5.5; methylene chloride, 232; toluene, 128.4; xylene soluble (all in g/100 mL, 25 °C), In water, 0.33 mg/L at 20 °C | |
Record name | Pendimethalin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6721 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.19 at 25 °C | |
Record name | Pendimethalin | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6721 | |
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Vapor Pressure |
0.00003 [mmHg], 9.4X10-6 mm Hg at 25 °C | |
Record name | Pendimethalin | |
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Color/Form |
Orange-yellow crystal solid | |
CAS No. |
40487-42-1 | |
Record name | PENDIMETHALIN | |
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URL | https://cameochemicals.noaa.gov/chemical/18187 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Pendimethalin | |
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Record name | Pendimethalin [ANSI:BSI:ISO] | |
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Record name | Pendimethalin | |
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Record name | N-(1-ethylpropyl)-2,6-dinitro-3,4-xylidine | |
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Record name | PENDIMETHALIN | |
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Record name | Pendimethalin | |
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Melting Point |
56-57 °C | |
Record name | Pendimethalin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6721 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
A: Pendimethalin inhibits root growth by disrupting cell division and microtubule formation in susceptible plant species. [, , , ] It binds to tubulin, a protein crucial for microtubule assembly, ultimately hindering cell division and elongation. This leads to stunted root growth and eventual death of the weed seedlings.
A: The primary downstream effect is the inhibition of root development, leading to reduced nutrient and water uptake. This ultimately results in plant stunting, chlorosis, and eventual death. [, , ]
A: The molecular formula of this compound is C13H19N3O4, and its molecular weight is 281.31 g/mol. []
A: While the provided papers do not explicitly mention specific spectroscopic data, methods like gas chromatography with a nitrogen-phosphorus detector (GC-NPD) are commonly used to analyze this compound residues in various matrices. []
A: Research shows that microencapsulated (ME) this compound formulations exhibit lower activity and increased persistence compared to emulsifiable concentrate (EC) formulations. [, ] This is likely due to the controlled release mechanism of the ME formulation.
A: Yes, soil texture and organic matter content can significantly affect the degradation rate of this compound. For instance, dissipation is faster in organic soils, especially under dry conditions without soil incorporation. [] In contrast, degradation is slower in soils with high clay content. []
ANone: While the papers don't specifically address SAR, it is known that modifications to the dinitroaniline core structure can significantly impact herbicidal activity. For example, changes to the alkyl side chain can alter selectivity towards different weed species.
A: this compound stability is affected by factors like temperature, light exposure, and pH. [, ] Formulation strategies like microencapsulation can enhance stability and reduce volatility. [, ]
A: The United States Environmental Protection Agency (USEPA) classifies this compound as a slightly toxic compound (Toxicity Class III). [] It is also classified as a possible human carcinogen (Group C).
A: Responsible use, including proper application rates and timing, can mitigate environmental risks. [] Choosing formulations with lower leaching potential and employing integrated weed management strategies can further minimize negative impacts. [, ]
A: this compound primarily degrades through microbial activity in soil. [, , ] Several metabolites have been identified, including dealkylated this compound derivative, partially reduced derivative, and cyclized product. []
A: this compound can negatively impact non-target organisms, particularly aquatic life. [] Its persistence in soil can also affect subsequent crops, highlighting the need for appropriate rotational practices.
A: Several herbicides offer alternative options to this compound, depending on the target weed species and crop. Examples include metribuzin, rimsulfuron, sulfosulfuron, pyroxasulfone, acetochlor, and S-metolachlor. [, , , , ] Each herbicide has its own spectrum of activity, persistence, and potential environmental impact.
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